N-(2-Picolyl)-3,5-dimethylbenzamide

Drug metabolism N-oxide formation Biotransformation

When profiling N-picolyl-3,5-dimethylbenzamide analogs, isomer interchange compromises reproducibility: 3- and 4-picolyl isomers undergo extensive metabolic N-oxidation and exhibit anti-inflammatory/spasmolytic activity absent in the 2-isomer. This compound (CAS 51832-85-0) is uniquely resistant to N-oxidation and devoid of peripheral pharmacodynamic effects, making it an essential negative control for SAR studies. • Resistant to metabolic N-oxidation-unlike 3- and 4-picolyl isomers • No anti-inflammatory activity (carrageenan/ovoalbumin edema, 50 mg/kg i.p.) • No spasmolytic activity (isolated tissue assays, 10 μg/mL) • Clean CNS depressant profile without peripheral interference

Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
CAS No. 51832-85-0
Cat. No. B1677611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Picolyl)-3,5-dimethylbenzamide
CAS51832-85-0
SynonymsM 14012-2
M-14012-2
N-(2-picolyl)-3,5-dimethylbenzamide
Molecular FormulaC15H16N2O
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NCC2=CC=CC=N2)C
InChIInChI=1S/C15H16N2O/c1-11-7-12(2)9-13(8-11)15(18)17-10-14-5-3-4-6-16-14/h3-9H,10H2,1-2H3,(H,17,18)
InChIKeyNWMRLCLEASCQCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(2-Picolyl)-3,5-dimethylbenzamide (CAS 51832-85-0): Procurement-Grade Baseline for Structure-Activity Studies


N-(2-Picolyl)-3,5-dimethylbenzamide (CAS 51832-85-0; IUPAC: 3,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide) is a benzamide derivative belonging to the N-picolyl-3,5-dimethylbenzamide series that has been investigated for central nervous system (CNS) depressant, anti-inflammatory, and spasmolytic activities [1]. The compound is structurally distinguished by the attachment of the picolylamine moiety at the pyridine 2-position, which confers a unique metabolic and pharmacological profile relative to its 3- and 4-picolyl isomers [1][2].

Why Generic Substitution Cannot Replace N-(2-Picolyl)-3,5-dimethylbenzamide in Research Applications


Although the N-picolyl-3,5-dimethylbenzamide series shares a common 3,5-dimethylbenzamide core, the position of the pyridyl nitrogen fundamentally alters both metabolic fate and pharmacodynamic activity. The 2-picolyl isomer is uniquely resistant to metabolic N-oxidation—a major biotransformation pathway for the 3- and 4-isomers—and exhibits a distinct activity spectrum that lacks the anti-inflammatory and spasmolytic effects observed with the 4-picolyl analog (picobenzide) [1][2]. Consequently, interchanging isomers without accounting for these differences compromises experimental reproducibility and invalidates structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for N-(2-Picolyl)-3,5-dimethylbenzamide Versus Structural Analogs


Metabolic N-Oxide Formation: N-(2-Picolyl) Isomer Completely Lacks N-Oxidation vs. 3- and 4-Isomers

In a comparative in vivo metabolism study, N-(2-picolyl)-3,5-dimethylbenzamide showed no detectable N-oxide metabolite, whereas N-(3-picolyl)- and N-(4-picolyl)-3,5-dimethylbenzamides underwent metabolic N-oxidation of the pyridinic nitrogen, yielding the corresponding N-oxides as major biotransformation products [1]. This metabolic divergence was confirmed in vitro using rat liver microsomes, where the 2-isomer again failed to produce an N-oxide [2].

Drug metabolism N-oxide formation Biotransformation Isomer comparison

Anti-Inflammatory Activity: N-(2-Picolyl) Isomer Devoid of Edema Inhibition at 50 mg/kg i.p. vs. 4-Isomer

In a rat paw edema model, N-(2-picolyl)-3,5-dimethylbenzamide and its 3-isomer exhibited no anti-inflammatory activity when administered intraperitoneally at 50 mg/kg. In contrast, N-(4-picolyl)-3,5-dimethylbenzamide (picobenzide) significantly inhibited plantar edema provoked by both carrageenan and ovoalbumin [1].

Anti-inflammatory Carrageenan-induced edema Ovoalbumin In vivo pharmacology

Spasmolytic Activity: N-(2-Picolyl) Isomer Shows No Spasmolytic Effect at 10 μg/mL vs. 4-Isomer

In isolated rabbit jejunum and guinea pig ileum preparations, N-(2-picolyl)-3,5-dimethylbenzamide at 10 μg/mL exerted no spasmolytic effect. By contrast, N-(4-picolyl)-3,5-dimethylbenzamide at the same concentration exhibited spasmolytic activity comparable to prifinium bromide (a reference spasmolytic) [1].

Spasmolytic Isolated tissue Jejunum Ileum In vitro pharmacology

Renal Elimination Rate: Inverse Relationship with Pyridinic Nitrogen Position Across Isomers

Renal elimination of N-picolyl-3,5-dimethylbenzamides increases as the pyridinic nitrogen moves farther from the amide group. Thus, the 2-isomer exhibits the slowest renal elimination rate within the series, while the 4-isomer is eliminated most rapidly [1].

Pharmacokinetics Renal elimination Structure–property relationship

Recommended Application Scenarios for N-(2-Picolyl)-3,5-dimethylbenzamide Based on Quantitative Differentiation


Negative Control for Anti-Inflammatory and Spasmolytic Screening of N-Picolylbenzamide Libraries

Because the 2-isomer is devoid of carrageenan/ovoalbumin-induced edema inhibition at 50 mg/kg i.p. and lacks spasmolytic activity in isolated tissue assays at 10 μg/mL, it serves as an ideal negative control when profiling novel N-picolyl-3,5-dimethylbenzamide analogs for peripheral anti-inflammatory or smooth muscle relaxant activity [1].

Probe for Studying Pyridine Nitrogen-Dependent N-Oxidation Metabolism

The 2-isomer's unique resistance to N-oxidation—while the 3- and 4-isomers undergo extensive N-oxide formation—makes it a critical tool for investigating the structural determinants of pyridine N-oxidation by flavin-containing monooxygenases or cytochrome P450 enzymes [2][3].

Selective CNS Depressant Research Tool Without Peripheral Confounding Effects

All three isomers exhibit CNS depressant activity, but only the 2-isomer lacks concomitant anti-inflammatory and spasmolytic actions [1][2]. This selectivity profile positions N-(2-picolyl)-3,5-dimethylbenzamide as a cleaner pharmacological probe for studying central nervous system depression without interference from peripheral pharmacodynamics.

Reference Compound for Positional SAR Studies in N-Picolylbenzamide Series

The stark contrast in metabolic fate and pharmacological activity between the 2-, 3-, and 4-picolyl isomers provides a defined system for teaching or investigating how subtle positional changes alter drug-like properties. The 2-isomer anchors the 'slow elimination, no N-oxide, no peripheral activity' end of the spectrum [1].

Quote Request

Request a Quote for N-(2-Picolyl)-3,5-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.